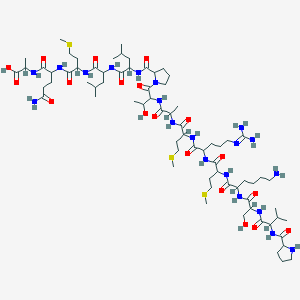
125366-42-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the CAS number 125366-42-9 is known as Ac-MBP 1-11. It is a short peptide sequence that serves as the major encephalitogenic epitope in myelin basic protein. This compound is significant in the study of multiple sclerosis and other demyelinating diseases due to its role in inducing experimental autoimmune encephalomyelitis, a model for human multiple sclerosis .
準備方法
Synthetic Routes and Reaction Conditions: Ac-MBP 1-11 is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods: The industrial production of Ac-MBP 1-11 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of over 98% .
化学反応の分析
Types of Reactions: Ac-MBP 1-11 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, HBTU, DIPEA, and DMF (Dimethylformamide) as the solvent.
Cleavage and Deprotection: Trifluoroacetic acid, water, and scavengers like triisopropylsilane and ethanedithiol.
Major Products Formed: The major product formed is the Ac-MBP 1-11 peptide itself, with a sequence of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-COOH .
科学的研究の応用
Ac-MBP 1-11 is extensively used in scientific research, particularly in the fields of immunology and neurology. Its primary application is in the study of multiple sclerosis, where it is used to induce experimental autoimmune encephalomyelitis in animal models. This helps researchers understand the pathogenesis of multiple sclerosis and test potential therapeutic interventions .
In addition to its role in multiple sclerosis research, Ac-MBP 1-11 is used to study T-cell responses and the mechanisms of autoimmunity. It serves as a model antigen to investigate how the immune system recognizes and responds to self-antigens, providing insights into autoimmune diseases .
作用機序
Ac-MBP 1-11 exerts its effects by acting as an antigen that is recognized by T-cells. When introduced into an organism, it is processed and presented by antigen-presenting cells to T-cells. This interaction activates the T-cells, leading to an immune response against the myelin basic protein. The activated T-cells cross the blood-brain barrier and initiate an inflammatory response in the central nervous system, resulting in demyelination and neurological deficits characteristic of multiple sclerosis .
類似化合物との比較
MBP 1-9: Another peptide derived from myelin basic protein, but shorter in sequence.
PLP 139-151: A peptide derived from proteolipid protein, another component of the myelin sheath.
MOG 35-55: A peptide derived from myelin oligodendrocyte glycoprotein, also involved in demyelinating diseases.
Uniqueness: Ac-MBP 1-11 is unique due to its specific sequence and its role as a dominant encephalitogenic epitope in myelin basic protein. This makes it particularly valuable in the study of multiple sclerosis and other demyelinating diseases, as it closely mimics the immune response seen in these conditions .
特性
CAS番号 |
125366-42-9 |
|---|---|
分子式 |
C₂H₃K₂OPS₃ |
分子量 |
248.41 |
配列 |
One Letter Code: Ac-ASQKRPSQRSK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
